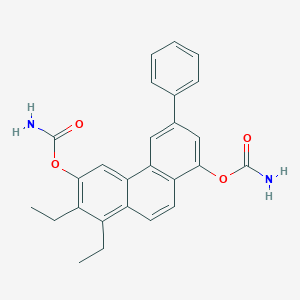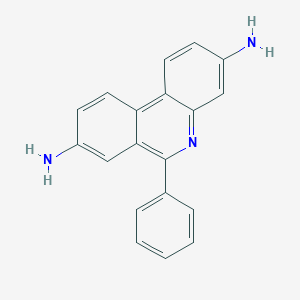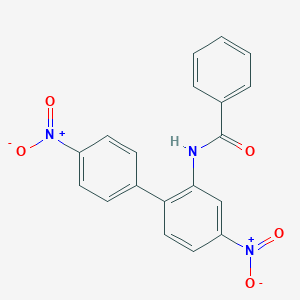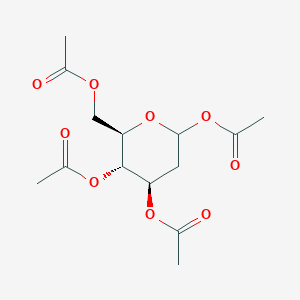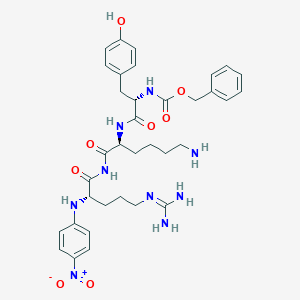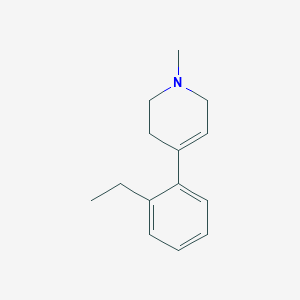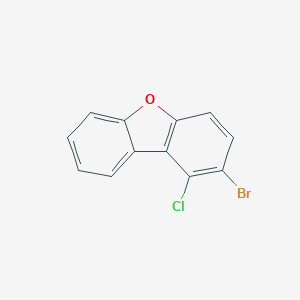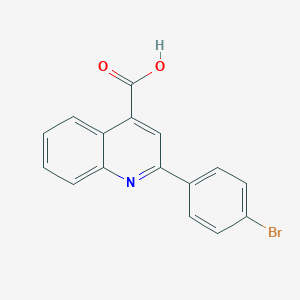
2-S-Thiuronium ethanesulfonate
Vue d'ensemble
Description
2-S-Thiuronium ethanesulfonate is an organic compound with the molecular formula C3H8N2O3S2. It is a crystalline solid that is soluble in water and various organic solvents. This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-S-Thiuronium ethanesulfonate involves the reaction of sodium 2-bromomethanesulfonate with thiourea. The reaction introduces a delocalized positive charge to the thiourea functionality through an alkylation reaction at the sulfur atom, enabling dynamic rotameric processes.
Industrial Production Methods
In industrial settings, the preparation of this compound can be achieved by treating ethylene dichloride with sodium sulfite in an aqueous alcoholic solution to form sodium 2-chloroethanesulfonate. This intermediate is then reacted with thiourea in the presence of a catalyst such as sodium bromide .
Analyse Des Réactions Chimiques
Types of Reactions
2-S-Thiuronium ethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted ethanesulfonate derivatives.
Applications De Recherche Scientifique
2-S-Thiuronium ethanesulfonate has several applications in scientific research:
Biochemistry: It is used as a substrate in the study of methyl-coenzyme M reductase systems in methanogenic bacteria.
Materials Science and Electrochemistry: The compound is used in the development of ion-selective electrodes and other electrochemical devices.
Conductive Polymers: It is involved in the synthesis of water-soluble conductive polymers.
RNA Labeling and Tracking: The compound is used in molecular biology for labeling and purifying RNA.
Microbial Metabolism and Environmental Science: It is studied for its role in the degradation of organic sulfonates by bacteria.
Pharmaceutical Chemistry: The compound is used as an impurity marker in the drug mesna (sodium 2-mercaptoethanesulfonate), which is used to prevent hemorrhagic cystitis during chemotherapy.
Mécanisme D'action
it is known to interact with various biochemical pathways, particularly those involving sulfur-containing compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium 2-mercaptoethanesulfonate (Mesna): Used as a uroprotective agent in chemotherapy.
2-mercaptoethanesulfonic acid: Part of coenzyme M, important for methanogenic bacteria.
Uniqueness
2-S-Thiuronium ethanesulfonate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its ability to form dynamic rotamers and its role as an impurity marker in pharmaceutical compounds highlight its distinct properties.
Propriétés
IUPAC Name |
2-(C-aminocarbonimidoyl)sulfanylethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O3S2/c4-3(5)9-1-2-10(6,7)8/h1-2H2,(H3,4,5)(H,6,7,8)/i3+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHWZZOUNJCHES-YZRHJBSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)SC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CS(=O)(=O)O)S[14C](=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40148718 | |
| Record name | 2-S-Thiuronium ethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40148718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108710-70-9 | |
| Record name | 2-S-Thiuronium ethanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108710709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-S-Thiuronium ethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40148718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Octyloxy-5-[2-octyloxy-5-(1,1,3,3-tetramethylbutyl)phenylsulfonylamino]benzenesulfonyl chloride](/img/structure/B17707.png)
